molecular formula C8H17N B2776398 1-(2,2-Dimethylcyclopropyl)propan-1-amine CAS No. 1702089-50-6

1-(2,2-Dimethylcyclopropyl)propan-1-amine

Cat. No.: B2776398
CAS No.: 1702089-50-6
M. Wt: 127.231
InChI Key: VMNUGUKELCXBBY-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylcyclopropyl)propan-1-amine is a cyclopropane-containing amine with a branched alkyl chain. The molecule features a strained cyclopropane ring substituted with two methyl groups at the 2,2-positions, which imparts unique steric and electronic properties. This compound is structurally distinct due to the combination of a cyclopropane ring and a primary amine functional group, making it relevant in medicinal chemistry for designing bioactive molecules targeting receptors or enzymes sensitive to rigid hydrocarbon frameworks . Its synthesis often involves reductive alkylation or cyclopropanation strategies, as seen in analogous cyclopropylamine derivatives .

Properties

IUPAC Name

1-(2,2-dimethylcyclopropyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-4-7(9)6-5-8(6,2)3/h6-7H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNUGUKELCXBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CC1(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,2-Dimethylcyclopropyl)propan-1-amine typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an alkene with a carbene precursor.

    Substitution: The cyclopropyl ring is then substituted with two methyl groups using a suitable methylating agent.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2,2-Dimethylcyclopropyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

    Addition: The cyclopropyl ring can participate in addition reactions, opening up to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides.

Scientific Research Applications

1-(2,2-Dimethylcyclopropyl)propan-1-amine finds applications in various fields:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylcyclopropyl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropyl ring’s unique structure allows it to fit into specific binding sites, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(2,2-Dimethylcyclopropyl)propan-1-amine with analogous compounds in terms of structural features, physicochemical properties, and applications:

Compound Name Molecular Formula Key Substituents Structural Similarity Key Differences Applications/Notes
This compound C₈H₁₅N Cyclopropane (2,2-dimethyl), primary amine Potential use in CNS-targeting drugs due to amine functionality and rigid cyclopropane.
N-(Cyclopropylmethyl)propan-1-amine hydrochloride C₇H₁₆ClN Cyclopropane (unsubstituted), secondary amine 88% similarity (Tanimoto) Lack of dimethyl groups on cyclopropane; hydrochloride salt improves solubility Intermediate in pharmaceutical synthesis; improved stability due to salt form.
1-(2-Methoxyphenyl)propan-2-amine C₁₀H₁₅NO Methoxyphenyl, secondary amine Low Aromatic ring introduces π-π interactions; methoxy group enhances lipophilicity Known as 2-methoxyamphetamine; psychoactive properties due to structural mimicry of neurotransmitters.
2-Chloro-N,N-dimethylpropan-1-amine hydrochloride C₅H₁₁Cl₂N Chloro, tertiary amine Moderate Chlorine substituent increases electrophilicity; tertiary amine alters basicity Used in polymer chemistry and as a quaternary ammonium precursor.
1-Cyclopropyl-2-(2-methylphenyl)ethanamine C₁₃H₁₉N Cyclopropane, methylphenyl, primary amine 83% similarity (Tanimoto) Extended alkyl chain and aromatic substitution alter receptor binding affinity Investigated in ligand design for G-protein-coupled receptors (GPCRs).

Key Observations:

Cyclopropane Rigidity : The 2,2-dimethylcyclopropyl group in the target compound enhances steric hindrance and conformational rigidity compared to unsubstituted cyclopropane derivatives (e.g., N-(Cyclopropylmethyl)propan-1-amine hydrochloride). This may improve metabolic stability in drug candidates.

Amine Functionality : Primary amines like this compound exhibit higher reactivity in forming salts or conjugates compared to tertiary amines (e.g., 2-Chloro-N,N-dimethylpropan-1-amine hydrochloride).

Aromatic vs. Aliphatic Substituents : Compounds with aromatic groups (e.g., 1-(2-Methoxyphenyl)propan-2-amine) show distinct pharmacological profiles due to enhanced lipophilicity and receptor interactions, unlike the aliphatic cyclopropane derivatives.

Research Findings and Pharmacological Relevance

  • Synthetic Utility : Derivatives like this compound are synthesized via reductive alkylation of cyclopropane-containing aldehydes, as demonstrated in similar systems.
  • Biological Activity : Cyclopropylamines are explored for modulating ion channels (e.g., RyR2) due to their rigid structure, though the dimethyl substitution may alter binding kinetics compared to simpler cyclopropane analogs.
  • Thermodynamic Stability : The strain energy of the cyclopropane ring (~27 kcal/mol) is partially offset by methyl substituents, improving stability compared to unsubstituted cyclopropane derivatives.

Biological Activity

1-(2,2-Dimethylcyclopropyl)propan-1-amine, a chiral amine compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. These interactions can modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders. The compound may act as an agonist or antagonist at specific receptors, influencing various biochemical pathways.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including:

  • Pharmacological Effects : Potential applications in treating neurological disorders due to modulation of neurotransmitter systems.
  • Antitumor Properties : Preliminary studies suggest that it may possess antitumor activity by interacting with cellular pathways involved in cell proliferation and apoptosis .

Case Study 1: Antitumor Activity

A study explored the antitumor properties of compounds similar to this compound. The research highlighted the ability of certain derivatives to inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cell lines such as HeLa. This suggests that modifications to the cyclopropane structure can enhance antitumor efficacy .

Case Study 2: Neurotransmitter Modulation

Another investigation focused on the compound's effects on neurotransmitter systems. The findings indicated that this compound could enhance dopamine receptor activity, which may have implications for treating conditions like Parkinson's disease.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Attributes
(R)-1-(2,2-Dichlorocyclopropyl)ethan-1-amineContains dichloride substituentsIncreased polarity affecting receptor interactions
(1R)-1-(5-Methoxypyridin-3-yl)ethan-1-amineContains a pyridine ringDifferent pharmacological profile due to heteroatom presence
3-(2,2-Dichlorocyclopropyl)propan-1-aminePropane backbone instead of ethaneVariation in chain length alters steric properties

The unique cyclopropane structure of this compound contributes to its distinct biological activity compared to these similar compounds.

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